molecular formula C31H38FN9O B3028556 Egfr-IN-5 CAS No. 2225887-26-1

Egfr-IN-5

Cat. No.: B3028556
CAS No.: 2225887-26-1
M. Wt: 571.7 g/mol
InChI Key: DXOUQSZKEPSXBC-UHFFFAOYSA-N
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Description

Egfr-IN-5 is a compound that functions as an inhibitor of the epidermal growth factor receptor (EGFR). EGFR is a transmembrane protein that plays a crucial role in the regulation of cellular proliferation, differentiation, and survival. Abnormal activation of EGFR is associated with the development and progression of various cancers, making it an attractive target for cancer therapy .

Scientific Research Applications

Egfr-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the inhibition of EGFR and its downstream signaling pathways. In biology, this compound is utilized to investigate the role of EGFR in cellular processes such as proliferation and differentiation. In medicine, it is being explored as a potential therapeutic agent for the treatment of cancers that exhibit abnormal EGFR activation . Additionally, this compound has industrial applications in the development of targeted cancer therapies .

Mechanism of Action

EGFR inhibitors, such as B30, work by binding to the ATP-binding site of the EGFR tyrosine kinase, inhibiting its activity and disrupting the downstream signaling cascades . This disruption prevents the malignant cells from proliferating .

Chemical Reactions Analysis

Egfr-IN-5 undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Egfr-IN-5 can be compared with other similar compounds, such as gefitinib and erlotinib, which are also EGFR inhibitors. While gefitinib and erlotinib are well-known for their use in treating non-small cell lung cancer, this compound is unique in its specific chemical structure and binding affinity to the EGFR enzyme . Other similar compounds include lapatinib, which targets both EGFR and ErbB-2, and multi-kinase inhibitors like brigatinib and vandetanib .

This compound stands out due to its distinct molecular structure and potential for higher specificity and efficacy in inhibiting EGFR, making it a promising candidate for further research and development in cancer therapy.

Properties

IUPAC Name

[1-[6-[[5-[4-(dimethylamino)piperidin-1-yl]pyridin-2-yl]amino]-2-(4-fluoroanilino)pyrido[3,4-d]pyrimidin-4-yl]piperidin-4-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H38FN9O/c1-39(2)24-11-15-40(16-12-24)25-7-8-28(33-18-25)37-29-17-26-27(19-34-29)36-31(35-23-5-3-22(32)4-6-23)38-30(26)41-13-9-21(20-42)10-14-41/h3-8,17-19,21,24,42H,9-16,20H2,1-2H3,(H,33,34,37)(H,35,36,38)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOUQSZKEPSXBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCN(CC1)C2=CN=C(C=C2)NC3=NC=C4C(=C3)C(=NC(=N4)NC5=CC=C(C=C5)F)N6CCC(CC6)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H38FN9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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